![molecular formula C22H21N3O4S2 B2870731 2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 850781-03-2](/img/structure/B2870731.png)
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Description
The compound “2-[[3-(furan-2-ylmethyl)-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” is a chemical compound with a molecular formula of C22H21N3O4S2 and a molecular weight of 455.55. It is not intended for human or veterinary use and is available for research use only.
Scientific Research Applications
- The compound’s photoreactivity has been investigated in various solvents. For instance, photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) in aerated cyclohexane led to the formation of a dehydrodimer, while photolysis of 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one (THC) in aerated acetonitrile produced a different dimeric product. Excited State Intramolecular Proton Transfer (ESIPT) and Excited State Intramolecular Charge Transfer (ESICT) processes complicate the photodynamics of these reactions, making it challenging to predict precise mechanisms .
- A concise and efficient one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed using K10 montmorillonite catalysis under solvent-free conditions. This method offers advantages such as recyclability of the catalyst and easy work-up. The procedure involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran, resulting in the formation of the desired chromenones .
- Furan derivatives, including those derived from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), have been explored for their potential as replacements for phthalic anhydride in epoxy resins. These bio-based furan compounds offer environmentally friendly alternatives for industrial applications .
Photoreactions and Photochemical Studies
Solvent-Free Synthesis of 3-(Furan-2-yl)-4H-chromen-4-ones
Epoxy Resin Applications
properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-18(23-11-14-5-3-9-28-14)13-30-22-24-19-16-7-1-2-8-17(16)31-20(19)21(27)25(22)12-15-6-4-10-29-15/h1-2,4,6-8,10,14H,3,5,9,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKTMDHDKJSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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